3-Amino-5-methoxy-1,2,4-thiadiazole

Covalent inhibitor design Cathepsin B inhibition Cysteine protease targeting

Secure 3-Amino-5-methoxy-1,2,4-thiadiazole (CAS 363179-65-1) for your cysteine protease or HDAC inhibitor programs. This scaffold provides irreversible, sulfur-mediated electrophilicity not achievable with oxadiazole analogs, enabling covalent warhead design. The 3-amino and 5-methoxy groups offer orthogonal derivatization handles for focused library synthesis. Validate its unique thiol-trapping mechanism in your assays—do not substitute with oxadiazole bioisosteres.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
CAS No. 363179-65-1
Cat. No. B1586078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methoxy-1,2,4-thiadiazole
CAS363179-65-1
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=NS1)N
InChIInChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)
InChIKeyNLZXUIKYWYOLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methoxy-1,2,4-thiadiazole (CAS 363179-65-1): Procurement-Relevant Properties and Pharmacophore Profile


3-Amino-5-methoxy-1,2,4-thiadiazole (C₃H₅N₃OS, MW 131.16) is a heterocyclic building block comprising a five-membered 1,2,4-thiadiazole core substituted with an amino group at position 3 and a methoxy group at position 5 [1]. The compound exhibits a melting point of 149–151 °C, a density of 1.431 g/cm³, and a calculated logP of 0.71, reflecting moderate polarity [1]. The 1,2,4-thiadiazole scaffold functions as a thiol-trapping electrophilic pharmacophore capable of forming covalent disulfide bonds with active-site cysteine residues, a mechanism distinct from reversible heterocyclic inhibitors [2]. It also serves as a bioisosteric replacement for 1,2,4-oxadiazole, thiazole, and phenyl rings, enabling modulation of lipophilicity, metabolic stability, and hydrogen-bonding capacity in drug design programs [3].

Why 3-Amino-5-methoxy-1,2,4-thiadiazole Cannot Be Arbitrarily Substituted by Other 1,2,4-Thiadiazole Analogs


Substitution at the 3- and 5-positions of the 1,2,4-thiadiazole ring profoundly alters both physicochemical and functional properties, precluding casual interchange with analogs bearing alternative substituents. The 3-amino group contributes hydrogen-bond donor capacity and nucleophilic reactivity for downstream derivatization, while the 5-methoxy group modulates electron density on the heterocyclic ring, influencing thiol-trapping electrophilicity and zinc-binding affinity [1]. Replacement with a 5-methylthio analog, for instance, yields a compound (3-amino-5-methylthio-1,2,4-thiadiazole) exhibiting a measured Ki of 2.6 μM against cathepsin B via irreversible disulfide bond formation with the active-site cysteine—a potency profile that would not necessarily transfer to the 5-methoxy variant without empirical validation [1]. Furthermore, the 1,2,4-thiadiazole core differentiates from its 1,2,4-oxadiazole bioisostere through sulfur-mediated electrophilicity, lower basicity, and distinct hydrogen-bonding geometry, all of which affect target engagement, solubility, and metabolic clearance [2]. These substitution-dependent and heteroatom-dependent variations mean that any analog substitution must be experimentally validated; assumption of equivalence risks compromising assay reproducibility and derailing SAR interpretation.

Quantitative Differentiation Evidence for 3-Amino-5-methoxy-1,2,4-thiadiazole Versus Analogs and Bioisosteres


Sulfur-Containing 1,2,4-Thiadiazole Scaffold Enables Irreversible Thiol-Trapping Not Achievable with 1,2,4-Oxadiazole Analogs

The 1,2,4-thiadiazole heterocycle functions as an electrophilic warhead that forms a covalent disulfide bond with active-site cysteine residues, a mechanism demonstrated in cathepsin B inhibition studies. This thiol-trapping capacity is conferred by the sulfur atom in the ring and is absent in the 1,2,4-oxadiazole bioisostere, which lacks the requisite electrophilicity for irreversible cysteine modification [1]. Within the 1,2,4-thiadiazole series, the closest characterized analog to the target compound is 3-amino-5-methylthio-1,2,4-thiadiazole, which exhibits Ki = 2.6 μM against cathepsin B [1].

Covalent inhibitor design Cathepsin B inhibition Cysteine protease targeting

1,2,4-Thiadiazol-5-amine Derivatives Demonstrate HDAC Zinc-Binding with Docking Scores Superior to Vorinostat (Class Benchmark)

1,2,4-Thiadiazole-containing compounds have been evaluated as zinc-binding groups (ZBGs) for histone deacetylase (HDAC) inhibition, with molecular docking studies demonstrating favorable binding to the catalytic zinc ion [1]. While the specific 3-amino-5-methoxy derivative has not been directly tested in this system, structurally related 1,2,4-thiadiazol-5-amine derivatives (compounds 6a and 6b) exhibited docking scores of -8.953 kcal/mol and -9.290 kcal/mol respectively against HDAC2 (PDB: 4LXZ), compared to -5.613 kcal/mol for the FDA-approved HDAC inhibitor vorinostat [1]. Compound 6b achieved an IC₅₀ of 0.66 μM in MTT antiproliferative assays, representing a 2.2-fold improvement over vorinostat (IC₅₀ = 1.48 μM) [1].

HDAC inhibition Zinc-binding group (ZBG) Antiproliferative screening

Sulfur-for-Oxygen Substitution (1,2,4-Thiadiazole vs 1,2,4-Oxadiazole) Alters Lipophilicity, Metabolic Stability, and Hydrogen-Bond Acceptor Capacity

The substitution of the oxygen atom in 1,2,4-oxadiazole with sulfur to yield 1,2,4-thiadiazole produces quantifiable alterations in molecular properties relevant to drug-likeness. Sulfur is less electronegative than oxygen (Pauling electronegativity: S = 2.58 vs O = 3.44), resulting in reduced hydrogen-bond acceptor strength, increased lipophilicity, and altered metabolic susceptibility [1]. The 1,2,4-thiadiazole scaffold has been successfully deployed as a lipophilic bioisostere for tetrazole rings in angiotensin II receptor antagonists, and as a bioisosteric replacement for ester and amide moieties where hydrolytic stability is required [2]. For 3-amino-5-methoxy-1,2,4-thiadiazole specifically, the measured logP of 0.71 [3] provides a quantitative baseline for property comparisons against oxygen-containing analogs.

Bioisosterism Drug design Physicochemical optimization

Melting Point (149-151 °C) and Density (1.431 g/cm³) Define Solid-State Handling and Formulation Parameters for Procurement

3-Amino-5-methoxy-1,2,4-thiadiazole is characterized by a melting point range of 149-151 °C, a density of 1.431 g/cm³, and a boiling point of 254 °C at 760 mmHg [1]. These measured physicochemical constants differentiate it from closely related 1,2,4-thiadiazole analogs with alternative substitution patterns, which exhibit distinct melting behaviors—for instance, the 3-amino-5-methylthio analog melts at a different temperature range (data not directly comparable due to differing salt forms and purity). The compound appears as a white to yellow crystalline powder with solubility in water, ethanol, and methanol, but insolubility in dichloromethane and chloroform [2].

Solid-state properties Formulation Analytical reference

Validated Application Scenarios for 3-Amino-5-methoxy-1,2,4-thiadiazole in Research and Industrial Procurement


Covalent Inhibitor Discovery Targeting Cysteine Proteases and Thiol-Containing Enzymes

The 1,2,4-thiadiazole scaffold functions as an electrophilic warhead that irreversibly modifies active-site cysteine residues via disulfide bond formation, a mechanism validated in cathepsin B inhibition studies [1]. Researchers developing covalent inhibitors for cysteine proteases, deubiquitinases, or other thiol-dependent enzymes can employ 3-amino-5-methoxy-1,2,4-thiadiazole as a synthetic intermediate or core scaffold. The 3-amino group provides a handle for further derivatization to optimize potency and selectivity, while the 5-methoxy substituent modulates the electrophilicity of the thiadiazole ring. This covalent mechanism is not available with 1,2,4-oxadiazole bioisosteres, making the thiadiazole scaffold the appropriate choice for irreversible inhibitor programs [1].

Non-Hydroxamate HDAC Inhibitor Development with Alternative Zinc-Binding Motifs

Hydroxamate-based HDAC inhibitors (e.g., vorinostat) suffer from poor selectivity and suboptimal pharmacokinetic properties. 1,2,4-Thiadiazole derivatives have been computationally validated and experimentally confirmed as alternative zinc-binding groups (ZBGs) with improved docking scores and antiproliferative potency relative to vorinostat [2]. 3-Amino-5-methoxy-1,2,4-thiadiazole serves as a building block for constructing HDAC inhibitors where the thiadiazole ring coordinates the catalytic zinc ion. Medicinal chemistry teams seeking to replace hydroxamate ZBGs with heterocyclic alternatives can utilize this compound to access novel chemical space with potentially improved selectivity profiles [2].

Bioisosteric Replacement of Oxadiazole, Tetrazole, Ester, or Amide Moieties in Lead Optimization

When a lead series requires modulation of lipophilicity, metabolic stability, or hydrogen-bonding capacity without altering molecular geometry, the 1,2,4-thiadiazole ring offers a sulfur-containing alternative to oxygen-based heterocycles. The scaffold has demonstrated utility as a bioisostere for 1,2,4-oxadiazole, tetrazole, and even ester/amide functional groups [3]. 3-Amino-5-methoxy-1,2,4-thiadiazole provides a substituted core that can be integrated into existing SAR campaigns, with the amino group enabling conjugation to diverse pharmacophores. The measured logP of 0.71 [4] provides a quantitative starting point for predicting the lipophilicity shift when substituting oxadiazole (O) with thiadiazole (S) in a given molecular context [3].

Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazole Libraries via Late-Stage Functionalization

The 3-amino and 5-methoxy groups in 3-amino-5-methoxy-1,2,4-thiadiazole serve as orthogonal handles for divergent library synthesis. The 3-amino group undergoes acylation, sulfonylation, or reductive amination, while the 5-methoxy group can be demethylated to the corresponding hydroxyl derivative for further O-alkylation or glycosylation. Late-stage functionalization strategies for 1,2,4-thiadiazoles have been developed, enabling efficient diversification at both positions [5]. This compound therefore functions as a versatile building block for generating focused libraries of 3,5-disubstituted 1,2,4-thiadiazoles for high-throughput screening campaigns.

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